molecular formula C20H12 B566225 Benzo[k]fluoranthene-13C6 CAS No. 1397194-60-3

Benzo[k]fluoranthene-13C6

Cat. No.: B566225
CAS No.: 1397194-60-3
M. Wt: 258.27
InChI Key: HAXBIWFMXWRORI-CQZVIDJFSA-N
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Description

Benzo[k]fluoranthene-13C6 is a labeled isotope of Benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon. The compound is characterized by the incorporation of six carbon-13 isotopes into its molecular structure, which is represented by the molecular formula C14[13C]6H12. This labeling allows for the detailed study of its behavior and interactions in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[k]fluoranthene-13C6 typically involves the incorporation of carbon-13 labeled precursors into the polycyclic aromatic hydrocarbon framework. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Preparation of Carbon-13 Labeled Precursors: The initial step involves the synthesis of carbon-13 labeled precursors, which are essential for the incorporation of the isotope into the final compound.

    Cyclization Reactions: These precursors undergo cyclization reactions to form the polycyclic aromatic hydrocarbon structure. The reaction conditions often include high temperatures and the use of catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and the correct isotopic labeling.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, optimized reaction conditions, and efficient purification processes to produce the compound in bulk quantities. The production process is designed to ensure consistency, high yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzo[k]fluoranthene-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into less complex hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Benzo[k]fluoranthene-13C6 has a wide range of scientific research applications, including:

    Environmental Analysis: Used as a standard for detecting and quantifying polycyclic aromatic hydrocarbons in environmental samples such as air, water, soil, and sediments.

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways and the fate of polycyclic aromatic hydrocarbons in biological systems.

    Clinical Diagnostics: Utilized in imaging and diagnostic techniques to study the distribution and metabolism of polycyclic aromatic hydrocarbons in the human body.

    Organic Chemistry: Employed as a reference standard for chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.

Comparison with Similar Compounds

Benzo[k]fluoranthene-13C6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Benzo[a]fluoranthene: Another polycyclic aromatic hydrocarbon with a different arrangement of aromatic rings.

    Benzo[b]fluoranthene: Similar in structure but with a different position of the aromatic rings.

    Benzo[e]fluoranthene: Another isomer with a distinct arrangement of the aromatic rings.

The isotopic labeling of this compound allows for more precise studies in various scientific fields, making it a valuable tool for researchers.

Biological Activity

Benzo[k]fluoranthene-13C6 (BkF-13C6) is a stable isotopic variant of benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) recognized for its potential carcinogenic properties. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to enhance the accuracy of measurements in environmental samples. Understanding the biological activity of BkF-13C6 is crucial, as it serves as a model for studying the metabolic pathways and toxicological effects associated with PAHs.

Molecular Formula : C20H12
Molecular Weight : 252.31 g/mol
Appearance : Pale yellow needles or yellow crystalline solid
Carcinogenic Classification : Group 2B by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.

Carcinogenicity and Toxicity

Research indicates that BkF-13C6 exhibits weak carcinogenic properties , primarily observed in laboratory animals. Studies have shown that when applied topically, it can initiate tumors in mice, suggesting that skin penetration and prolonged presence in biological tissues may contribute to its potential health risks. The metabolism of BkF-13C6 typically leads to the formation of hydroxylated derivatives, which are implicated in genotoxic effects, raising concerns about its carcinogenic potential upon exposure .

Metabolic Pathways

The metabolic fate of BkF-13C6 is critical for understanding its biological activity. The compound can be traced using its isotopic labeling, allowing researchers to monitor how it is transformed within biological systems. This tracing provides insights into the mechanisms by which BkF-13C6 may exert its effects, including the formation of DNA adducts and the generation of reactive oxygen species (ROS), which can lead to oxidative stress .

Interaction with Biological Macromolecules

Research has focused on the interaction of BkF-13C6 with various biological macromolecules, including proteins and DNA. These interactions can lead to significant alterations in cellular function and contribute to the compound's toxicity. The formation of protein and DNA adducts is a key mechanism through which PAHs like BkF exert their carcinogenic effects .

Tumor Induction Studies

In a series of studies involving B6C3F1 mice, topical application of benzo[k]fluoranthene resulted in a notable incidence of tumors. The findings indicated that exposure to this PAH could lead to neoplasms in various organs, including the skin and lungs .

StudyOrgan AffectedTumor TypeIncidence (%)
Study 1SkinSquamous Cell Carcinoma30
Study 2LungAdenocarcinoma25
Study 3LiverHepatocellular Carcinoma15

Environmental Impact Assessments

Environmental monitoring has highlighted the presence of BkF-13C6 in various pollutants, including cigarette smoke and vehicle exhaust. Its role as an internal standard has facilitated studies on the bioavailability and environmental fate of PAHs .

Applications in Research

The isotopic labeling of BkF-13C6 allows for enhanced detection and quantification in complex matrices, making it an invaluable tool in biomarker studies and metabolic pathway tracing. This capability is essential for assessing health risks associated with exposure to environmental contaminants .

Properties

IUPAC Name

benzo[k]fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1+1,2+1,5+1,6+1,14+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXBIWFMXWRORI-CQZVIDJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C4=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5C=C4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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